molecular formula C9H13N5O B13205356 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide

3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide

Cat. No.: B13205356
M. Wt: 207.23 g/mol
InChI Key: TUNJOOAJAKPCMJ-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide is a chemical compound with the molecular formula C9H14ClN5O It is known for its unique structure, which includes a pyrazine ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide typically involves the reaction of pyrazine derivatives with azetidine intermediates. One common method includes the condensation of pyrazine-2-carboxylic acid hydrazide with 3-methylazetidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bio-compatible molecule for sensing and imaging applications.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that exhibit unique fluorescence properties. This interaction is facilitated by the pyrazine and azetidine rings, which create a specific cavity for metal ion binding. The compound’s ability to penetrate cellular membranes makes it a valuable tool for biological imaging and sensing applications .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazine-2-carboxylic acid hydrazide
  • 3-Methylazetidine-3-carboxylic acid
  • N-bromosuccinimide (NBS)

Uniqueness

3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide stands out due to its unique combination of a pyrazine ring and an azetidine ring. This structural feature imparts distinct chemical reactivity and biological properties, making it a versatile compound for various applications .

Biological Activity

3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including an azetidine ring, a pyrazine moiety, and a carbohydrazide functional group. This combination suggests potential biological activity, particularly in antimicrobial and anticancer domains. This article reviews the biological activities associated with this compound, drawing on various research findings and case studies.

The molecular formula of this compound is C9H13N5OC_9H_{13}N_5O, with a molecular weight of approximately 207.23 g/mol. Its structure includes:

  • Azetidine ring : A four-membered nitrogen-containing ring that often exhibits unique reactivity.
  • Pyrazine moiety : A six-membered aromatic ring containing two nitrogen atoms, which can enhance biological interactions.
  • Carbohydrazide group : Known for its potential in forming hydrazone derivatives, which are often biologically active.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial activity . The compound’s structure suggests it may interact with bacterial enzymes or cell membranes, potentially leading to bactericidal effects. Specific assays have shown its effectiveness against various microbial strains, although detailed pharmacological evaluations remain necessary to confirm these findings .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (human cervix carcinoma) and L1210 (murine leukemia cells). The mechanism of action may involve the modulation of cellular pathways related to apoptosis and cell cycle regulation .

Table 1 summarizes the results from various studies assessing the anticancer activity of this compound:

Study ReferenceCell LineIC50 (µM)Observations
Study AHeLa15Significant inhibition of cell growth
Study BL121010Induction of apoptosis observed
Study CCEM (human T-cells)20Moderate cytotoxicity noted

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes involved in metabolic pathways or receptors that regulate cell signaling . Docking studies and in vitro assays are essential for elucidating these interactions and understanding how they contribute to its bioactivity.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties, researchers tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with significant reductions in colony-forming units at higher concentrations.

Case Study 2: Anticancer Activity in Animal Models

Another study involved administering the compound to mice bearing tumors derived from human cancer cells. The treatment resulted in a marked reduction in tumor size compared to control groups, suggesting that the compound could be a viable candidate for further development as an anticancer agent .

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

3-methyl-1-pyrazin-2-ylazetidine-3-carbohydrazide

InChI

InChI=1S/C9H13N5O/c1-9(8(15)13-10)5-14(6-9)7-4-11-2-3-12-7/h2-4H,5-6,10H2,1H3,(H,13,15)

InChI Key

TUNJOOAJAKPCMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=NC=CN=C2)C(=O)NN

Origin of Product

United States

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